Cas no 145149-55-9 (3-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid)

3-({[(tert-Butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid is a versatile intermediate in organic synthesis, particularly in peptide and medicinal chemistry. Its structure features a Boc-protected amine and a carboxylic acid functional group, enabling selective modifications under mild conditions. The tert-butoxycarbonyl (Boc) group provides stability against nucleophiles and bases while allowing deprotection under acidic conditions. The cyclohexane backbone offers conformational rigidity, making it useful for designing constrained analogs. This compound is valuable in the synthesis of peptidomimetics and bioactive molecules, where controlled functional group manipulation is critical. Its high purity and well-defined reactivity profile ensure reliable performance in multistep synthetic routes.
3-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid structure
145149-55-9 structure
Product Name:3-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid
CAS No:145149-55-9
MF:C13H23NO4
MW:257.3260242939
CID:4600618
PubChem ID:20626117
Update Time:2025-11-01

3-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(tert-Butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid
    • 3-(([(TERT-BUTOXY)CARBONYL]AMINO)METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID
    • 3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclohexanecarboxylic acid
    • 3-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid
    • XHIGERJLTCYABW-UHFFFAOYSA-N
    • SB11243
    • 3-(((tert-Butoxycarbonyl)amino)methyl)cyclohexane-1-carboxylic acid
    • 3-(tert-Butoxycarbonylaminomethyl)-cyclohexanecarboxylic acid
    • 3-(tert-butoxycarbonylamino-methyl)cyclohexane carboxylic acid
    • CS-0055457
    • SCHEMBL5262829
    • P13938
    • MFCD24466819
    • 145149-55-9
    • 3-((Boc-amino)methyl)cyclohexane-1-carboxylic acid
    • PS-15394
    • 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
    • Cyclohexanecarboxylic acid,3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
    • 3-{[(tert-butoxycarbonyl)amino]methyl}cyclohexane-1-carboxylic acid
    • EN300-381175
    • 3-(tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylicacid
    • Inchi: 1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-5-4-6-10(7-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
    • InChI Key: XHIGERJLTCYABW-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)CCCC(CNC(OC(C)(C)C)=O)C1

Computed Properties

  • Exact Mass: 257.163
  • Monoisotopic Mass: 257.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6A^2
  • XLogP3: 2.1

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3-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:145149-55-9)3-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid
Order Number:A1062927
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:59
Price ($):349.0
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Additional information on 3-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid

Professional Introduction to 3-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic Acid (CAS No. 145149-55-9)

3-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid, identified by its CAS number 145149-55-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a complex structure with a cyclohexane backbone and multiple functional groups, exhibits promising properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 3-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid consists of a cyclohexane ring substituted with an amino group at the 3-position, which is further modified by a tert-butoxy carbonyl (Boc) protecting group. This protection is crucial in peptide synthesis, where the Boc group shields the amino group from unwanted reactions, ensuring selective modification at other sites. The presence of a methyl group at the same position adds another layer of complexity, influencing the compound's solubility and reactivity.

In recent years, this compound has been explored for its potential applications in drug development. The cyclohexane moiety provides a stable scaffold that can be further functionalized to create more complex molecules. For instance, researchers have utilized derivatives of this compound in the synthesis of protease inhibitors, which are essential in treating various diseases, including cancer and viral infections. The Boc-protected amino group allows for controlled peptide coupling reactions, making it an indispensable tool in solid-phase peptide synthesis (SPPS).

One of the most compelling aspects of 3-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid is its role in the development of novel therapeutic agents. The cyclohexyl ring's conformational flexibility allows it to mimic natural amino acid residues, enhancing the binding affinity between drug candidates and their target proteins. This property has been leveraged in the design of peptidomimetics, which are synthetic molecules that mimic the structure and function of natural peptides but with improved pharmacokinetic properties.

Recent studies have highlighted the compound's utility in medicinal chemistry. Researchers have demonstrated its effectiveness in generating libraries of cyclic peptides for high-throughput screening. These libraries have been used to identify lead compounds for treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. The structural features of 3-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid contribute to its ability to interact with specific protein targets, making it a valuable building block for drug discovery.

The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, has enabled researchers to produce derivatives with enhanced properties. These techniques not only improve efficiency but also allow for the introduction of chiral centers, which are critical for achieving enantiopure drugs with optimal biological activity.

In conclusion, 3-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid (CAS No. 145149-55-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, its importance in drug development is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:145149-55-9)3-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid
A1062927
Purity:99%
Quantity:1g
Price ($):349.0
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